N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,6-Dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked acetamide moiety bearing a 2,6-dimethylphenyl group. This compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-exudative, and antiproliferative properties . Its synthesis involves alkylation and condensation strategies, as described in studies on analogous compounds .
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-15-6-3-7-16(2)20(15)24-19(28)14-30-22-26-25-21(17-8-4-10-23-12-17)27(22)13-18-9-5-11-29-18/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
WQRWLUYEMCHJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions involving the introduction of the furan, pyridine, and triazole rings through cyclization and substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality and scalability. The choice of reagents, catalysts, and solvents is crucial to achieving the desired product in an environmentally friendly and economically viable manner.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial activity. The triazole ring is known for its efficacy against various fungal pathogens. Research suggests that derivatives of this compound could be explored for their ability to inhibit fungal growth and could serve as potential antifungal agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. This activity indicates potential applications in treating conditions characterized by chronic inflammation .
Anticancer Potential
The structural components of this compound suggest possible anticancer properties. Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and apoptosis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions utilizing readily available reagents. Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida species. The presence of the furan and pyridine moieties in the structure enhances this activity .
- Anti-inflammatory Evaluation : Molecular docking studies indicated that the compound could effectively bind to the active site of 5-lipoxygenase, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Anticancer Activity : Research on similar triazole-containing compounds revealed their ability to inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features and Anti-Exudative Activity of Selected Analogues
Key Findings :
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, nitro) at the 4th position of the phenyl ring enhance anti-exudative activity, likely due to improved binding affinity or metabolic stability . The 2,6-dimethylphenyl group in the target compound may confer steric hindrance or lipophilicity advantages.
Comparison with Hydroxyacetamide Derivatives
Compounds such as 2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide (FP1-12) exhibit antiproliferative activity via imidazolone-triazole hybrids . While the target compound lacks the hydroxyacetamide and imidazolone moieties, this highlights the versatility of triazole-thioacetamide scaffolds in divergent therapeutic applications.
Pesticide-Related Triazole Acetamides
Compounds like N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam) and oxadixyl () demonstrate agricultural uses, underscoring the structural adaptability of triazole-acetamides but differing markedly in biological targets compared to the anti-exudative focus of the target compound .
Research Implications and Prospects
- Structure-Activity Relationship (SAR) : The 2,6-dimethylphenyl group and pyridin-3-yl substitution in the target compound warrant further exploration to quantify their contributions to anti-inflammatory pathways.
- Comparative Pharmacokinetics : Analogues with halogen substituents (e.g., 4-fluorophenyl) may exhibit superior bioavailability, necessitating ADMET studies for the target compound .
Biological Activity
N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethylphenyl group, which enhances lipophilicity and may influence biological interactions.
- A triazole ring that is known for its pharmacological properties, including antifungal and anticancer activities.
- A furan moiety that contributes to its potential as a bioactive agent.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance:
- Activity Against Bacteria : The compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests showed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecium .
Anticancer Activity
The compound has shown promising results in cancer research:
- Cell Line Studies : In vitro assays demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with IC50 values in the nanomolar range. For example, IC50 values for the HeLa cell line were reported at approximately 180 nM .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in microbial cell wall synthesis and cancer cell proliferation.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, particularly those involving tubulin dynamics and histone deacetylases (HDACs), the compound enhances apoptosis in cancer cells .
Study on Antimicrobial Efficacy
In a comparative study of various compounds with similar structures, this compound demonstrated superior activity against drug-resistant strains compared to standard antibiotics like fluconazole . This positions it as a potential candidate for developing new antimicrobial therapies.
Study on Anticancer Properties
A detailed examination of the compound's effects on tumor growth in xenograft models indicated significant tumor size reduction compared to control groups treated with placebo. The study concluded that the compound's dual action as an HDAC inhibitor and tubulin destabilizer could be leveraged for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
